molecular formula C9H14ClN5O2 B13143127 Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]- CAS No. 140638-78-4

Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-

Cat. No.: B13143127
CAS No.: 140638-78-4
M. Wt: 259.69 g/mol
InChI Key: MZKZCNLFQLCLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]- (hereafter referred to as Compound A) is a triazine derivative with a 1,3,5-triazine core. Key structural features include:

  • Position 4: A chlorine substituent.
  • Position 6: A 4-morpholinyl group (a six-membered heterocycle containing oxygen and nitrogen).
  • Position 2: An ethanol group linked via an amino bridge.

Triazines are known for their versatility in agrochemicals, dyes, and coordination chemistry. The presence of the morpholinyl group enhances solubility in polar solvents, while the chlorine atom contributes to electrophilic reactivity, making it a candidate for further functionalization .

Properties

CAS No.

140638-78-4

Molecular Formula

C9H14ClN5O2

Molecular Weight

259.69 g/mol

IUPAC Name

2-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]ethanol

InChI

InChI=1S/C9H14ClN5O2/c10-7-12-8(11-1-4-16)14-9(13-7)15-2-5-17-6-3-15/h16H,1-6H2,(H,11,12,13,14)

InChI Key

MZKZCNLFQLCLGQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NCCO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine and ethanolamine. The reaction is carried out in a solvent such as dioxane or tetrahydrofuran, with sodium carbonate as a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted triazines with different functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines

Scientific Research Applications

2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and morpholino groups in the triazine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. This compound can also interfere with cellular pathways involved in cell division and proliferation, making it effective against cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Compound A

The following table compares Compound A with structurally similar triazine derivatives, emphasizing substituent variations and their implications:

Compound Name Substituents (Positions 4, 6, 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Compound A Cl, 4-morpholinyl, ethanol C₉H₁₄ClN₆O₂ ~308.7 High polarity; potential herbicide
Procyazine (CAS 32889-48-8) Cl, cyclopropylamino, 2-methylpropanenitrile C₁₀H₁₃ClN₆ 252.74 Solid-state herbicide; MP 170°C
Cyanazine (CAS 21725-46-2) Cl, ethylamino, 2-methylpropanenitrile C₉H₁₃ClN₆ 240.69 Herbicide; hydrolytically stable
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine Cl, morpholinyl, N-methyl-N-phenyl C₁₁H₁₄ClN₅O 291.7 Crystalline solid; dye intermediate
2-((4-Chloro-6-(isopropylamino)-1,3,5-triazin-2-yl)amino)ethanol Cl, isopropylamino, ethanol C₈H₁₃ClN₆O 244.7 Synthesized for oxidative degradation studies

Key Differences and Implications

Substituent at Position 6: Compound A uses a morpholinyl group, enhancing solubility and hydrogen-bonding capacity compared to Procyazine (cyclopropylamino) and Cyanazine (ethylamino). This makes Compound A more suitable for aqueous-phase reactions . 4-Chloro-N-methyl-N-phenyl derivative () replaces the ethanol group with a bulky N-methyl-N-phenyl moiety, reducing polarity but increasing steric hindrance for catalytic applications .

Functional Group at Position 2: Compound A’s ethanol group provides a hydroxyl site for further derivatization (e.g., esterification), unlike Cyanazine’s nitrile group, which confers hydrolytic stability .

Reactivity: The chlorine atom at position 4 in Compound A allows nucleophilic substitution reactions, similar to Procyazine. However, the electron-donating morpholinyl group at position 6 may moderate reactivity compared to Cyanazine’s ethylamino group .

Research Findings

Data Tables

Table 1: Physicochemical Properties

Property Compound A Procyazine Cyanazine
Melting Point (°C) Not reported 170 167–169
Water Solubility High (morpholinyl) Low (cyclopropyl) Moderate (ethyl)
Log P (Predicted) 0.8 2.1 1.9

Table 2: Isotope Effect Studies (Triazine Degradation)

Compound Average δ¹³C (‰) Average δ¹⁵N (‰) Degradation Pathway
Simazine (Reference) -28.5 -4.2 Hydrolysis
Compound A analogue -30.1 -5.8 Oxidative cleavage

Isotope effect analysis (GC-IRMS) indicates that Compound A analogues undergo oxidative degradation more readily than hydrolysis-dominated triazines like Simazine .

Biological Activity

Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]- (CAS Number: 140638-78-4), is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₄ClN₅O₂
Molecular Weight259.69 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The compound is characterized by its interaction with various biological targets, particularly in the context of cancer therapy and neuroprotection. It functions primarily through:

  • Inhibition of Specific Kinases : The triazine moiety is known to inhibit kinases involved in cell proliferation and survival pathways.
  • Antioxidant Activity : It exhibits properties that mitigate oxidative stress, which is crucial in preventing cellular damage caused by reactive oxygen species (ROS).
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.

Anticancer Properties

Research has shown that Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]- can induce apoptosis in various cancer cell lines. A study by Manohar et al. (2013) demonstrated that this compound effectively inhibited the growth of cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In a zebrafish model of fetal alcohol spectrum disorder (FASD), it was found to mitigate teratogenic effects induced by ethanol exposure. The study indicated that treatment with the compound reduced oxidative stress and improved behavioral outcomes in affected larvae .

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : Assess the anticancer activity against various human cancer cell lines.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with maximal effects at 50 µM.
    • Mechanism : Induction of apoptosis was confirmed via Annexin V staining.
  • Zebrafish Model for FASD :
    • Objective : Evaluate the protective effects against ethanol-induced teratogenicity.
    • Methodology : Zebrafish embryos were exposed to ethanol with and without the compound.
    • Results : The compound significantly reduced morphological defects and improved survival rates at concentrations of 100 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.